Alumina

説明

Synthesis Analysis

The synthesis of alumina can be achieved through several methods, including thermal, mechanical, and combined mechanical-thermal activation of aluminothermic reduction reactions. The combination of combustion synthesis (CS) and mechanosynthesis (MS), leading to micro and nano aluminum-based composites, represents the most recent advancements in alumina synthesis. This combined mechanical thermal synthesis (MTS) method has demonstrated enhanced reaction kinetics and extended concentration limits, showing great potential for commercial viability (Reddy, Das, & Das, 2007).

Molecular Structure Analysis

The crystal structures of metastable alumina polymorphs and their transitions are critical for understanding alumina's properties. All metastable alumina structures are characterized by ordered or partially ordered cation arrays on the interstitial sites of an approximately close-packed oxygen sublattice. The symmetry relations between these polymorphs allow for an exact interpretation of complex domain structures observed experimentally, shedding light on possible mechanisms for phase transitions (Levin & Brandon, 2005).

Chemical Reactions and Properties

Alumina's chemical properties are influenced significantly by its surface and interface behaviors under various conditions. Studies of ordered alumina surfaces under ultrahigh vacuum (UHV) and intermediate pressure conditions have shown that most alumina films do not dissociate water or small molecules at room temperature under UHV conditions. However, under ambient conditions, the α-Al2O3(0001) surface becomes OH-terminated, indicating a cooperative dissociation pathway for water with low activation barriers (Kelber, 2007).

Physical Properties Analysis

Alumina's physical properties, such as hardness, density, and thermal conductivity, are crucial for its applications. For example, the optical functions of alumina deposited through atomic layer deposition (ALD) have been extensively studied, offering insights into its use in the semiconductor industry. Spectroscopic ellipsometry has provided detailed information on alumina's optical function across a wide wavelength range, highlighting its importance in various applications (Shah et al., 2019).

Chemical Properties Analysis

The aluminothermic reaction between aluminum and metallic oxides, such as in the Al/ZnO system, is notable for its application in the synthesis of in-situ aluminum/alumina composites, welding, and other areas. This reaction is thermodynamically favorable, with research focusing on overcoming technical barriers to facilitate the reaction and improve the microstructural properties of the products (Maleki, Hosseini, & Niroumand, 2018).

科学的研究の応用

Battery Systems and Electrolytes : Alumina, specifically β″-alumina, plays a crucial role in sodium-sulfur batteries used for vehicular and energy storage applications. It acts as a solid electrolyte, with research focusing on its defect structure and performance impacts (Bovin, 1978).

Catalysis : Transition aluminas are extensively used as catalysts and catalytic supports. Their unique surface properties, essential for catalytic applications, are a subject of detailed study, especially using advanced techniques like 4D STEM and Differential Phase Contrast (Kovarik, Khivantsev, & Szanyi, 2022).

Surface Chemistry and Structure : The surface chemistry and structure of catalytic aluminas have been extensively investigated, particularly through vibrational spectroscopy of adsorbed species. This research aids in understanding their surface properties for catalytic applications (Morterra & Magnacca, 1996).

Biomedical Applications : Alumina is explored in biomedical fields, especially in bone regeneration and as a material for dental and orthopedic implants. Studies focus on enhancing its bioactivity through surface modifications and phase variations (Silva et al., 2022).

Ceramics and Glass Industry : Alumina's role in modern ceramics and glass technology is significant, owing to its range of properties suitable for various applications. The book "Ceramic and Glass Materials" provides comprehensive coverage of alumina's applications in these industries (Gneezy et al., 1993).

Nanotechnology and Plant Protection : Nanomaterials in plant protection and fertilization have seen increased research, with alumina being one of the significant materials studied for these purposes (Gogos, Knauer, & Bucheli, 2012).

High-Pressure/High-Temperature Applications : Alumina is a crucial material in high-pressure experiments and has been studied for its stability and physical properties under extreme conditions (Lin et al., 2004).

Surface Magnetism in Doped Alumina : Research on inducing magnetism in alumina surfaces by doping with transition metals opens new avenues in applications like data storage, catalysis, and biomedical engineering (Nykwest, Trujillo, & Alpay, 2021).

Safety And Hazards

Exposure to aluminum is usually not harmful, but exposure to high levels can affect your health . Workers who breathe large amounts of aluminum dusts can have lung problems, such as coughing or abnormal chest X-rays . It is recommended to avoid prolonged or repeated contact with skin, avoid contact with eyes, avoid ingestion and inhalation .

将来の方向性

Relevant Papers

- “Alumina Ceramic Nanofibers: An Overview of the Spinning Gel Preparation, Manufacturing Process, and Application” provides valuable insights into the design of alumina ceramic nanofibers and explores their potential applications .

- “The effects of energy consumption of alumina production in the…” performs a sensitivity analysis considering possible improvements in efficiency or technological progress .

- “Recent Advances in Nanoporous Anodic Alumina: Principles…” explores the intrinsic properties of alumina porous structures and their vast utility in distinct fields .

特性

IUPAC Name |

oxo(oxoalumanyloxy)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNQGVIAIRXVLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

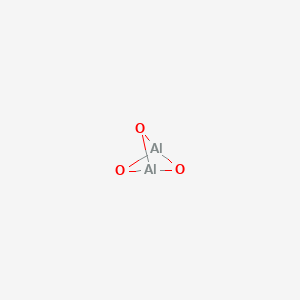

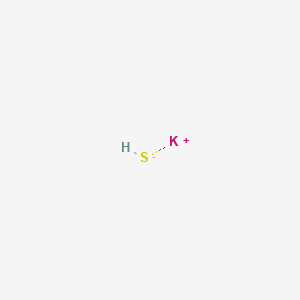

O=[Al]O[Al]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.961 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless, white, crystalline powder; [Note: Emery is an impure variety of Al2O3 which may contain small impurities of iron, magnesium & silica. Corundum is natural Al2O3. See also CAS #1302-74-5 (corundum)], Odorless, white, crystalline powder. | |

| Record name | Emery | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Emery | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0250.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Product Name |

Alumina | |

CAS RN |

1302-74-5, 1317-82-4, 12174-49-1, 12415-34-8 | |

| Record name | Corundum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sapphire | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruby | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012174491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emery | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012415348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corundum (Al2O3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Emery | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)